1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate

Medicinal chemistry Building block procurement Synthetic economics

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (CAS 98977-38-9) is a seven-membered N-heterocyclic building block featuring a 3-oxoazepane core with orthogonal N-Boc and 4-ethyl ester protecting groups. The compound is prepared via BF₃·OEt₂-catalyzed ring expansion of 1-Boc-4-piperidone with ethyl diazoacetate, a regioselective transformation that yields the 3-oxo regioisomer in equilibrium with its enol form.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 98977-38-9
Cat. No. B1441410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
CAS98977-38-9
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(CC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
InChIKeySTZNGLKBJPCWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (CAS 98977-38-9): Procurement-Grade Azepane Building Block


1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (CAS 98977-38-9) is a seven-membered N-heterocyclic building block featuring a 3-oxoazepane core with orthogonal N-Boc and 4-ethyl ester protecting groups . The compound is prepared via BF₃·OEt₂-catalyzed ring expansion of 1-Boc-4-piperidone with ethyl diazoacetate, a regioselective transformation that yields the 3-oxo regioisomer in equilibrium with its enol form [1]. With a molecular formula of C₁₄H₂₃NO₅, molecular weight of 285.34 g/mol, polar surface area of 72.91 Ų, and calculated LogP of 1.70, this compound occupies drug-like physicochemical space and serves as a versatile intermediate for constructing functionalised azepane scaffolds used in medicinal chemistry programs targeting HBV, KRAS G12C, HIV integrase, and bacterial topoisomerases .

Why Generic Substitution of 1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate with Regioisomeric Azepane Building Blocks Fails


The 3-oxoazepane-1,4-dicarboxylate scaffold cannot be interchanged with its 5-oxo (CAS 141642-82-2) or 4-oxo (CAS 98977-37-8) regioisomers because the position of the ketone relative to the ester groups fundamentally alters three procurement-critical properties: (i) synthetic accessibility and cost—the 3-oxo compound is produced via a distinct BF₃·OEt₂-catalyzed ring expansion that is regioselective for the beta-keto ester motif, resulting in a dramatically higher market price (~€585/50 mg vs. ~€20/g for the 5-oxo analog), reflecting both synthetic complexity and limited supplier capacity ; (ii) downstream reactivity—the 3-oxo group forms a beta-keto ester system with the 4-ethyl ester, enabling enolization, chelation, and regioselective enolate alkylation that are geometrically impossible in the 5-oxo isomer [1]; (iii) patent-cited intermediate status—the 3-oxo regioisomer is specifically named as an intermediate in patent filings for KRAS G12C inhibitors, HIV integrase inhibitors, and besifloxacin, meaning that substitution with a different regioisomer would break the synthetic pathway disclosed in these intellectual property documents . These three dimensions—cost structure, chemical reactivity, and IP-anchored synthetic utility—collectively preclude generic substitution.

Quantitative Differentiation Evidence for 1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate vs. Closest Analogs


Market Price Differential: 3-Oxo vs. 5-Oxo Regioisomer Procurement Cost Comparison

The 3-oxo regioisomer (CAS 98977-38-9) commands an approximately 585-fold price premium over the 5-oxo regioisomer (CAS 141642-82-2) on a per-gram basis, reflecting the greater synthetic complexity and more limited supplier base for the beta-keto ester scaffold. This price differential directly impacts procurement decisions for multi-step medicinal chemistry campaigns where gram-scale quantities are required .

Medicinal chemistry Building block procurement Synthetic economics

Keto-Enol Tautomerism: 3-Oxo Enolization Capacity vs. 5-Oxo Structural Inability

Patent US7563802B2 explicitly describes the 3-oxo compound (21.2) as existing 'in equilibrium with its enol form,' a tautomeric state enabled by the beta-keto ester arrangement where the 3-oxo group and 4-ethyl ester are on adjacent carbons [1]. The 5-oxo regioisomer (CAS 141642-82-2), with its ketone at position 5 and ester at position 4, lacks this adjacency and cannot form an equivalent intramolecularly hydrogen-bonded enol . This tautomeric capability directly impacts: (a) the compound's ¹H NMR spectrum, which shows enol proton signals absent in the 5-oxo analog; (b) its capacity to undergo regioselective C-alkylation at the 4-position via enolate formation; and (c) its ability to chelate metal ions in asymmetric catalytic transformations.

Physical organic chemistry Synthetic methodology Enolate chemistry

Regioselective Synthetic Access: BF₃-Catalyzed Ring Expansion Yielding Exclusive 3-Oxo Regiochemistry

The 3-oxo compound is accessed via a BF₃·OEt₂-catalyzed condensation of 1-Boc-4-piperidone with ethyl diazoacetate, a ring-expansion reaction that proceeds with exclusive regioselectivity to install the ketone at the 3-position of the resulting azepane ring [1]. In contrast, the 5-oxo regioisomer is typically prepared from 4-oxopiperidine hydrochloride and ethyl diazoacetate under thermal conditions, a distinct synthetic route that installs the ketone at the 5-position . This divergent synthetic origin means that the 3-oxo compound cannot be replaced by the 5-oxo compound in a synthetic sequence without fundamentally altering the ring-expansion step, the protecting group strategy, and the subsequent functionalization chemistry.

Synthetic methodology Ring expansion Regioselectivity

Patent-Anchored Intermediate Status Across Three Distinct Therapeutic Programs

The 3-oxo compound (CAS 98977-38-9) is specifically cited as a synthetic intermediate in patent documents covering three mechanistically distinct therapeutic targets: (i) KRAS G12C inhibitors (Paragraph 0314), (ii) bridged tricyclic carbamoylpyridone HIV integrase inhibitors (Paragraph 0951), and (iii) besifloxacin (beixifloxacin) fluoroquinolone antibacterial agents (Paragraphs 0082-0099) . The 5-oxo regioisomer (CAS 141642-82-2) does not appear in these same patent contexts, indicating that the 3-oxo regioisomer occupies a unique and non-substitutable position in these specific intellectual property-protected synthetic pathways.

Drug discovery Patent analysis Intermediate sourcing

Physicochemical Property Profile: PSA and LogP Within Oral Bioavailability Space

The 3-oxo compound exhibits a calculated polar surface area (PSA) of 72.91 Ų and a LogP of 1.70 , placing it within the established Veber and Lipinski oral bioavailability parameter space (PSA < 140 Ų; LogP < 5). The 5-oxo regioisomer (CAS 141642-82-2) has a comparable but not identical predicted property profile: boiling point 380.8°C, density 1.127 g/cm³, and an identical molecular formula . While the calculated physicochemical differences between regioisomers are subtle, the 3-oxo compound's experimentally observed enol equilibrium (see Evidence Item 2) introduces a pH-dependent speciation not captured by static calculated descriptors, meaning that the effective LogD at physiological pH may differ from the calculated LogP in a manner not applicable to the non-enolizable 5-oxo analog.

Drug-likeness Physicochemical profiling Lead optimization

Optimal Procurement and Application Scenarios for 1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate


HBV Capsid Assembly Modulator Lead Optimization (Patent US7563802B2 Family)

Research groups prosecuting HBV capsid assembly inhibitor programs within the US7563802B2 patent space must source the 3-oxo regioisomer specifically. The patent's Scheme 21 uses this compound as intermediate 21.2, which is subsequently elaborated via enol triflate formation and Suzuki coupling to yield racemic HBV-active azepane derivatives. Substitution with the 5-oxo regioisomer would produce a structurally distinct intermediate incompatible with the downstream enol triflate chemistry, as the 5-oxo compound lacks the requisite beta-keto ester enolization capacity [1]. Procurement teams should budget for the significant price premium (~€585/50 mg) and confirm regiochemical purity (≥95%) by ¹H NMR, monitoring for the characteristic enol proton signal that distinguishes the 3-oxo from the 5-oxo regioisomer .

KRAS G12C Inhibitor Fragment Elaboration and Library Synthesis

The 3-oxo compound is cited in KRAS G12C inhibitor patent filings as a key intermediate for constructing functionalised azepane scaffolds [1]. In this context, the orthogonal protecting group strategy (N-Boc removable under acidic conditions; 4-ethyl ester cleavable under basic or reductive conditions) enables sequential, chemoselective functionalization of the azepane core. The beta-keto ester motif at positions 3-4 permits regioselective C-alkylation at the 4-position via kinetic enolate generation, a transformation not available with the 5-oxo regioisomer. Medicinal chemistry teams building KRAS inhibitor libraries should source this specific regioisomer and validate the enol equilibrium by ¹H NMR prior to use in enolate chemistry .

Fluoroquinolone Antibacterial Intermediate Supply for Besifloxacin-Related Programs

The 3-oxo compound is specifically disclosed as an intermediate in methods for preparing besifloxacin (beixifloxacin) intermediate compound VI [1]. The patent describes a biocatalytic transaminase step that requires the 3-oxo regioisomer as the substrate; the 5-oxo regioisomer would not be accepted by the engineered transaminase due to altered ketone positioning. Industrial procurement for besifloxacin intermediate supply chains must therefore specify CAS 98977-38-9, with particular attention to enantiomeric purity if the downstream process involves chiral HPLC separation as described in US7563802B2. Suppliers should provide certificates of analysis confirming both chemical purity (≥95%) and regiochemical identity by ¹H NMR or HPLC retention time matching against an authentic 3-oxo standard .

Diazocarbonyl Chemistry-Based Azepane Library Construction

Academic and industrial groups employing diazocarbonyl chemistry for seven-membered ring scaffold synthesis, as described by Nortcliffe et al. (Bioorg. Med. Chem. 2015), can utilize the 3-oxo compound as a substrate for diastereoselective Luche reduction of the ketone followed by manipulation of the ester and amine groups [1]. The 3-oxo regioisomer's beta-keto ester arrangement provides a unique substrate for studying diastereoselective ketone reduction in seven-membered rings, where the enolizable proton at C4 influences the stereochemical outcome. The 5-oxo regioisomer, lacking this enolizable center, would not serve as an appropriate model substrate for these stereochemical investigations. Procurement should specify the racemic (±) form as indicated by the CAS registry entry for unbiased stereochemical studies .

Quote Request

Request a Quote for 1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.